molecular formula C8H6N2O2 B6270308 pyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 2763751-07-9

pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B6270308
CAS No.: 2763751-07-9
M. Wt: 162.1
InChI Key:
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Description

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid can be synthesized through a variety of methods. One common approach involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The compound’s structure allows it to bind to the active sites of enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in drug synthesis make it a valuable compound in medicinal chemistry .

Properties

CAS No.

2763751-07-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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